![molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2310098-20-3](/img/structure/B2496676.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
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Overview
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines . These compounds are characterized by a pyridazine ring fused to a 1,2,3-triazole ring . They are obtained through a variety of synthetic routes .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-b]pyridazines typically involve cyclization reactions . For example, a heterocyclic diamine can be cyclized with a nitrite to form these heterocyclic ring systems .Scientific Research Applications
Antibacterial Activity
Compounds with similar structures have shown promising antibacterial activities . For instance, some triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
These compounds have also been evaluated for their antifungal properties . They have shown high antifungal activities against Candida albicans, comparable to commercial antibiotics .
Anti-inflammatory Activity
Some of these compounds have been tested for their anti-inflammatory properties . They have shown high anti-inflammatory activities, comparable to commercial drugs like Indomethacin .
Anticancer Activity
Compounds with similar structures have been found to exhibit anticancer properties . They have been used in the treatment of various types of cancers .
Antiviral Activity
These compounds have also been found to display antiviral activities . They have been used in the treatment of various viral infections .
Antidepressant Activity
Compounds with similar structures have been found to exhibit antidepressant activities . They have been used in the treatment of various mental health disorders .
Enzyme Inhibitors
These compounds have been found to act as enzyme inhibitors . They have been used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity agents, and aromatase inhibitors .
Energetic Materials
Compounds with similar structures have been used as energetic materials due to their good thermal stabilities and detonation properties .
Safety And Hazards
Broad off-target screens identified similar compounds as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOKWDNRJHMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide |
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